molecular formula C9H12OS B8084020 Benzene, 1-ethyl-2-(methylsulfinyl)-

Benzene, 1-ethyl-2-(methylsulfinyl)-

Cat. No.: B8084020
M. Wt: 168.26 g/mol
InChI Key: RESIETOELWUGBT-UHFFFAOYSA-N
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Description

"Benzene, 1-ethyl-2-(methylsulfinyl)-" (IUPAC name) is an aromatic compound featuring a benzene ring substituted with an ethyl group at the 1-position and a methylsulfinyl (-SOCH₃) group at the 2-position. This compound belongs to the class of sulfoxides, characterized by a sulfinyl functional group (S=O). The methylsulfinyl group introduces polarity and chirality, making it relevant in asymmetric synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

1-ethyl-2-methylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-8-6-4-5-7-9(8)11(2)10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESIETOELWUGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethyl-2-(methylsulfinyl)- typically involves the introduction of an ethyl group and a methylsulfinyl group to the benzene ring through electrophilic aromatic substitution reactions. One common method involves the use of ethyl chloride and methylsulfinyl chloride as reagents, with a Lewis acid catalyst such as aluminum chloride to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-ethyl-2-(methylsulfinyl)- may involve multi-step synthesis processes. These processes often include the initial formation of intermediate compounds, followed by further reactions to introduce the desired functional groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethyl-2-(methylsulfinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Benzene, 1-ethyl-2-(methylsulfinyl)- is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

  • Sulfonation Reactions : The compound can undergo sulfonation to produce sulfonic acid derivatives, which are valuable in the production of detergents and surfactants.
  • Alkylation Reactions : It serves as a precursor for alkylation reactions, contributing to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Solvent Applications

The compound is recognized for its effectiveness as a solvent in several industrial applications:

  • Paints and Coatings : Its solvency power enhances the performance of paints by dissolving resins and pigments, leading to improved adhesion and durability of coatings .
  • Adhesives and Sealants : In adhesive formulations, it aids in achieving the desired viscosity and enhances adhesion properties due to its compatibility with various substrates .
  • Cleaning Agents : Its ability to dissolve grease and oils makes it suitable for cleaning products in industrial settings .

Case Study 1: Synthesis of Methyl Sulfones

A recent study demonstrated an efficient approach for synthesizing novel methyl sulfones using benzene, 1-ethyl-2-(methylsulfinyl)- as a key reactant. The reaction yielded high purity products with yields ranging from 85% to 95%. The study highlighted the compound's role in facilitating the formation of sulfinate derivatives through a nucleophilic attack mechanism .

Reaction ComponentYield (%)Observations
Benzene, 1-Ethyl-2-(methylsulfinyl)-92High reactivity observed
Sodium Methyl Sulfinates90Effective nucleophile
Acetic Acid (solvent)N/AInexpensive alternative to dichloromethane

Case Study 2: Antimicrobial Activity Screening

Another study evaluated the antimicrobial properties of synthesized compounds derived from benzene, 1-ethyl-2-(methylsulfinyl)-. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting potential applications in pharmaceuticals .

CompoundAntimicrobial ActivityInhibition Zone (mm)
Compound AHigh15
Compound BModerate10
Compound CLow5

Mechanism of Action

The mechanism of action of Benzene, 1-ethyl-2-(methylsulfinyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylsulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Comparisons :

Electronic Effects :

  • The ethyl group in the target compound is electron-donating, which contrasts with the electron-withdrawing chloro substituent in 1-chloro-2-(methylsulfinyl)benzene. This difference impacts the sulfinyl group's reactivity and stability. For example, chloro-substituted analogs may exhibit enhanced electrophilicity compared to ethyl-substituted derivatives .
  • Methyl phenyl sulfoxide (C₇H₈OS) lacks additional substituents, making it less sterically hindered and more reactive in nucleophilic reactions compared to the ethyl-substituted compound .

Steric Hindrance: The 5-methoxy-1,3-dimethyl-2-(methylsulfinyl)benzene features multiple substituents, creating significant steric bulk. This reduces solubility in nonpolar solvents compared to the target compound, which has a single ethyl group . In benzyl methyl sulfoxide (C₈H₁₀OS), the methylsulfinyl group is attached to a benzyl side chain, altering spatial accessibility for reactions compared to direct ring substitution .

Chirality and Applications :

  • Sulfinyl groups are chiral centers in many cases. The target compound and its analogs (e.g., 1-chloro-2-(methylsulfinyl)benzene) are used in asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals. highlights derivatives with ≥99% enantiomeric excess (ee) , underscoring their utility in stereoselective reactions .

Physical Properties :

  • Molecular weight correlates with substituent complexity. For instance, the 5-methoxy-1,3-dimethyl derivative (198.28 g/mol) has a higher molecular weight due to additional methoxy and methyl groups .
  • The chloro-substituted analog (168.64 g/mol) has a similar molecular weight to the target compound, but its density and melting point are influenced by the electronegative chlorine atom .

Biological Activity

Benzene, 1-ethyl-2-(methylsulfinyl)-, also known by its CAS number 26524-88-9, is a compound of interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

Benzene, 1-ethyl-2-(methylsulfinyl)- features a methylsulfinyl group attached to an ethyl-substituted benzene ring. Its molecular formula is C9H12OSC_9H_{12}OS, with a molecular weight of 168.25 g/mol. The presence of the sulfinyl group is significant as it can influence the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of methyl sulfinyl compounds typically involves the reaction of sulfinate salts with various electrophiles. For instance, reactions employing BF3.OEt2 as a catalyst have been reported to yield high percentages of desired products, including methyl sulfones, which are related to the target compound .

Antimicrobial Properties

Research has indicated that compounds with sulfinyl groups exhibit notable antimicrobial activities. A study synthesized a series of ethyl 2-(substituted benzylthio) derivatives, revealing significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . While specific data on Benzene, 1-ethyl-2-(methylsulfinyl)- is limited, its structural analogs suggest potential effectiveness against microbial pathogens.

Antioxidant Activity

The antioxidant properties of sulfinyl compounds have been documented in various studies. Compounds containing sulfur are known to scavenge free radicals and inhibit oxidative stress markers in biological systems. This activity is crucial in preventing cellular damage associated with chronic diseases .

Case Studies

  • Antimicrobial Screening : In a study evaluating the antimicrobial activity of synthesized methyl sulfonates, compounds exhibited varying degrees of effectiveness against fungal strains like Candida albicans and Aspergillus fumigatus. The results indicated that structural modifications could enhance biological activity .
  • In Vivo Studies : A related compound was tested in vivo for its effects on allergic reactions in mice models. The treatment significantly reduced clinical scores associated with allergic conjunctivitis, suggesting potential therapeutic applications for respiratory conditions .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTested OrganismsResult
Ethyl 2-(substituted benzylthio)AntibacterialE. coli, S. aureusSignificant inhibition
Methyl sulfone derivativesAntifungalC. albicans, A. fumigatusModerate activity
Benzene derivativesAntioxidantVarious cell linesHigh scavenging ability

Q & A

Q. What are the recommended synthetic routes for preparing Benzene, 1-ethyl-2-(methylsulfinyl)- with high enantiomeric purity?

Methodological Answer: The compound can be synthesized via oxidation of the corresponding sulfide (1-ethyl-2-(methylthio)benzene) using chiral catalysts or enzymes. For example, enzymatic oxidation with Rhodococcus species has been shown to produce sulfoxides with >99% enantiomeric excess (ee) in analogous systems . Key steps include:

  • Sulfide precursor preparation : Alkylation of 2-ethylbenzenethiol with methyl iodide.
  • Oxidation : Use of hydrogen peroxide or tert-butyl hydroperoxide with a chiral catalyst (e.g., Sharpless conditions) or immobilized enzymes.
  • Purification : Chiral chromatography or crystallization to isolate the desired enantiomer.

Q. How can crystallographic data be obtained to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for graphical representation .

  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow high-quality crystals.
  • Data collection : Synchrotron sources improve resolution for sulfoxide-containing compounds due to enhanced S=O bond visibility.
  • Validation : Cross-check bond lengths (e.g., S–O ≈ 1.45 Å) and torsion angles with density functional theory (DFT) calculations.

Q. What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

  • HPLC-MS : Monitor degradation products under acidic/oxidative conditions (e.g., sulfone formation).
  • NMR : Compare 1^1H and 13^13C chemical shifts with literature data for analogous sulfoxides .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~150–200°C based on sulfoxide analogs ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for sulfoxide derivatives?

Methodological Answer:

  • Cross-reference databases : Use NIST Chemistry WebBook for validated mass spectra and ionization potentials (e.g., 8.85 eV for methylsulfinylbenzene analogs ).
  • Control experiments : Replicate conditions (solvent, temperature) from conflicting studies to identify environmental effects.
  • DFT simulations : Predict 1^1H NMR shifts (e.g., using Gaussian09) to distinguish between conformational isomers .

Q. What computational strategies predict the environmental fate of Benzene, 1-ethyl-2-(methylsulfinyl)- in anaerobic systems?

Methodological Answer:

  • Degradation pathways : Model reductive cleavage of the S–O bond using anaerobic sludge studies (similar to 2-(methylsulfinyl)ethenylbenzene degradation ).
  • QSPR models : Corrate biodegradation rates with logP values (predicted logP ≈ 1.2 for this compound).
  • Toxicity assessment : Use Vibrio fischeri assays to estimate EC50 values for microbial inhibition.

Q. How does stereochemistry influence the compound’s reactivity in catalytic applications?

Methodological Answer:

  • Chiral induction studies : Compare enantiomers in asymmetric catalysis (e.g., as ligands in transition-metal complexes).
  • Kinetic resolution : Monitor enantiomer-specific reaction rates using polarimetry or chiral HPLC .
  • Theoretical modeling : Calculate transition-state energies (e.g., with ORCA) to explain enantioselectivity trends.

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